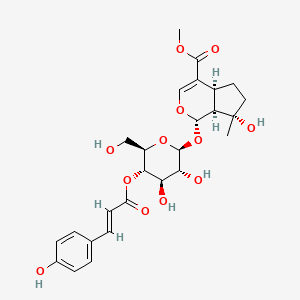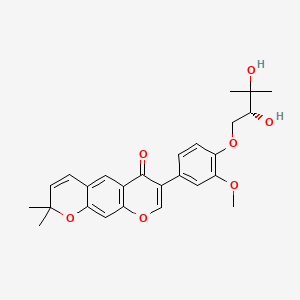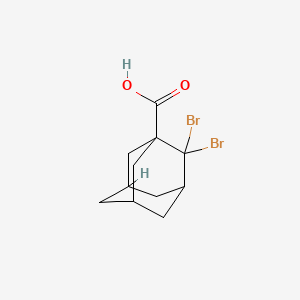
4-(4-Methylpyridin-3-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(4-Methylpyridin-3-yl)benzaldehyde” is a chemical compound with the molecular formula C13H11NO . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of benzaldehydes can be achieved by the hypochlorite oxidation of benzyl alcohols under phase transfer catalysis . Another method involves the enzymatic production of benzaldehyde from l-phenylalanine with a mutant form of 4-hydroxymandelate synthase .Molecular Structure Analysis
The molecular structure of “4-(4-Methylpyridin-3-yl)benzaldehyde” consists of a benzene ring attached to an aldehyde group and a 4-methylpyridin-3-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Methylpyridin-3-yl)benzaldehyde” include a molecular weight of 183.21, a density of 1.1±0.1 g/cm3, and a boiling point of 350.5±25.0 °C at 760 mmHg .科学研究应用
Antifungal Applications
4-(4-Methylpyridin-3-yl)benzaldehyde: has shown promising results in the field of mycology, particularly in inhibiting the growth of Aspergillus flavus . This fungus is known for producing aflatoxins, which are potent carcinogens. A derivative of this compound, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA) , has been found to inhibit the production of Aflatoxin B1 (AFB1) with an IC50 value of 0.55 mM . This suggests potential for developing antifungal agents that could safeguard food and feed from aflatoxin contamination.
Neuroprotective Research
In neuropharmacology, derivatives of 4-(4-Methylpyridin-3-yl)benzaldehyde have been synthesized and evaluated for their neuroprotective and anti-neuroinflammatory properties. These compounds have shown significant potential in reducing the expression of stress and apoptosis markers in human neuronal cells . This indicates a promising avenue for the treatment of neurodegenerative diseases and traumatic brain injuries.
Synthesis of Heterocyclic Compounds
The compound has been utilized in organic chemistry for the synthesis of novel thiazolo[4,5-b]pyridines . These heterocyclic compounds have diverse applications, including medicinal chemistry and material science. A method involving the reaction of 2-aminopyridine-3-thiol with a derivative of 4-(4-Methylpyridin-3-yl)benzaldehyde in the presence of zinc oxide nanoparticles has been proposed .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-Methylpyridin-3-yl)benzaldehyde involves the reaction of 4-methyl-3-pyridinylmethanol with benzaldehyde in the presence of an acid catalyst.", "Starting Materials": [ "4-methyl-3-pyridinylmethanol", "Benzaldehyde", "Acid catalyst" ], "Reaction": [ "Add 4-methyl-3-pyridinylmethanol and benzaldehyde to a reaction flask", "Add acid catalyst to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] } | |
CAS 编号 |
127406-10-4 |
产品名称 |
4-(4-Methylpyridin-3-yl)benzaldehyde |
分子式 |
C13H11NO |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





